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Hesperetin 7-O-neohesperidoside -

Hesperetin 7-O-neohesperidoside

Catalog Number: EVT-10902302
CAS Number:
Molecular Formula: C28H34O15
Molecular Weight: 610.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Hesperetin 7-O-neohesperidoside is predominantly extracted from citrus fruits such as grapefruits (Citrus X paradisi), lemons (Citrus limon), and sweet oranges (Citrus sinensis). It is also present in lower concentrations in other citrus varieties like limes and mandarins. The extraction process typically involves solvent extraction and purification techniques to isolate the compound from plant materials .

Classification

Hesperetin 7-O-neohesperidoside is classified as a flavonoid glycoside, specifically a flavanone glycoside. Its molecular formula is C28H34O15C_{28}H_{34}O_{15}, with an average molecular weight of approximately 610.56 g/mol . The compound's IUPAC name is 7-{[4,5-dihydroxy-6-(hydroxymethyl)-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl]oxy}-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one .

Synthesis Analysis

Methods

The synthesis of Hesperetin 7-O-neohesperidoside can be achieved through various methods, with enzymatic catalysis being one of the most effective approaches. A notable method involves using immobilized rhamnosidase on a composite material like Fe3O4@graphene oxide. This method enhances the reaction's efficiency and allows for easy separation of the enzyme from the product.

Technical Details

The synthesis process typically starts with preparing a hesperidin-copper complex solution in a citric acid buffer (50 mM, pH 6.0), which is preheated to 60°C. Rhamnosidase is then added to initiate catalysis. Ammonium hydroxide serves as a ligand dissociation agent to facilitate the conversion of the hesperidin complex into Hesperetin 7-O-neohesperidoside. This method has shown promise for large-scale production due to the reusability and stability of the immobilized enzymes .

Molecular Structure Analysis

Structure

The molecular structure of Hesperetin 7-O-neohesperidoside features a flavanone backbone with a sugar moiety attached at the 7-position. The compound's structural complexity arises from its multiple hydroxyl groups and methoxy substituents, which contribute to its biological activity.

Data

The compound exhibits a variety of chemical properties, including solubility in polar solvents due to its glycosylated nature. The InChI key for Hesperetin 7-O-neohesperidoside is ARGKVCXINMKCAZ-UHFFFAOYSA-N, and its SMILES representation provides insight into its three-dimensional conformation .

Chemical Reactions Analysis

Reactions

Hesperetin 7-O-neohesperidoside participates in several chemical reactions:

  • Hydrolysis: Catalyzed by enzymes such as rhamnosidase.
  • Glucuronidation: Involves the addition of glucuronic acid.
  • Sulfation: Requires sulfuric acid or its derivatives.
  • Methylation: Utilizes methyl donors like S-adenosylmethionine.

These reactions lead to various metabolites that may enhance or modify the biological activities associated with Hesperetin 7-O-neohesperidoside .

Technical Details

The hydrolysis reaction can be optimized by adjusting pH and temperature conditions, while glucuronidation and sulfation typically require specific reagents under controlled conditions. High-performance liquid chromatography (HPLC) is commonly employed to analyze reaction products and quantify yields .

Mechanism of Action

Process

Hesperetin 7-O-neohesperidoside exerts its biological effects through modulation of several signaling pathways involved in inflammation and oxidative stress response. Key pathways include:

  • Akt/Nrf2/HO-1: Involved in cellular antioxidant defense.
  • Peroxisome proliferator-activated receptor gamma (PPARγ): Plays a role in lipid metabolism and inflammation.
  • Mitogen-activated protein kinase (MAPK): Regulates cell growth and differentiation.
  • Nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB): A critical mediator of inflammatory responses.

These pathways indicate that Hesperetin 7-O-neohesperidoside may have potential therapeutic applications in managing oxidative stress-related diseases .

Data

Research suggests that Hesperetin 7-O-neohesperidoside exhibits antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and hepatoprotective effects, highlighting its significance in health sciences .

Physical and Chemical Properties Analysis

Physical Properties

Hesperetin 7-O-neohesperidoside appears as a pale yellow solid or powder. It is soluble in water due to its glycosylated structure but may have limited solubility in non-polar solvents.

Chemical Properties

The compound has a melting point that varies depending on purity but generally falls within the range typical for flavonoids. Its stability can be influenced by factors such as pH, temperature, and exposure to light.

Relevant data includes:

  • Molecular Weight: Approximately 610.56 g/mol
  • Solubility: Soluble in water; varying solubility in organic solvents
  • Chemical Stability: Sensitive to heat and light; degradation can occur under extreme conditions .
Applications

Scientific Uses

Hesperetin 7-O-neohesperidoside has diverse applications across multiple fields:

  • Chemistry: Serves as a precursor for synthesizing neohesperidin dihydrochalcone, an artificial sweetener.
  • Biology: Investigated for its antioxidant and anti-inflammatory properties; potential use in nutraceuticals.
  • Medicine: Explored for neuroprotective, cardioprotective, and hepatoprotective effects; may aid in treating conditions related to oxidative stress.
  • Food Industry: Utilized as a flavoring agent due to its sweetening properties derived from its structural components .
Biosynthesis Pathways and Enzymatic Regulation

Plant-Based Biosynthesis in Citrus Species

Hesperetin 7-O-neohesperidoside (neohesperidin) accumulates predominantly in Citrus species, with the highest concentrations found in bitter orange (Citrus aurantium), bergamot (Citrus bergamia), and poncirus (Poncirus trifoliata) [1] [8]. Biosynthesis occurs in the fruit peel’s oil glands and vacuoles of mesocarp cells, where specialized organelles sequester precursors and enzymes [3] [6]. The pathway initiates with the phenylpropanoid pathway: phenylalanine undergoes deamination to form cinnamic acid, followed by hydroxylation and chain shortening to yield p-coumaroyl-CoA. This intermediate combines with three malonyl-CoA units via chalcone synthase to generate naringenin chalcone. Isomerization and hydroxylation reactions then produce hesperetin (aglycone), which serves as the core scaffold for glycosylation [1] [6].

Table 1: Distribution of Hesperetin 7-O-Neohesperidoside in Citrus Species

SpeciesTissue Concentration (mg/g DW)Primary Isomers Present
Bitter orange15.2–22.6Neohesperidin, Naringin
Bergamot9.8–14.3Neohesperidin, Brutieridin
Grapefruit1.5–3.2Naringin, Neohesperidin (trace)
Sweet orange<0.5Hesperidin (rutinoside dominant)

Environmental factors modulate biosynthesis: UV-B exposure upregulates chalcone synthase expression, while nitrogen deficiency enhances UDP-sugar precursor availability [1] [9].

Glycosylation Mechanisms of Hesperetin

Glycosylation converts hydrophobic hesperetin into water-soluble derivatives through regioselective sugar transfers. Hesperetin 7-O-neohesperidoside formation involves a two-step enzymatic process:

  • Initial glycosylation: UDP-glucose-dependent glucosyltransferases (UGTs) attach glucose to hesperetin’s C7 hydroxyl group, forming hesperetin 7-O-glucoside [3] [5].
  • Neohesperidose attachment: UDP-rhamnose serves as the donor for rhamnosyltransferases (RTs), which link rhamnose to glucose’s C2 position via α(1→2) bonding, yielding the disaccharide neohesperidose (rhamnosyl-α(1→2)-glucose) [3] [7].

Positional specificity is critical: Glycosylation at C7 enhances solubility and stability compared to C5 or C3' positions. Kinetic studies reveal that rhamnosyltransferases exhibit higher affinity for hesperetin 7-O-glucoside (Km = 38 µM) than free hesperetin (Km > 200 µM) [2] [3].

Table 2: Kinetic Parameters of Key Glycosylation Enzymes

EnzymeSubstrateKm (µM)Vmax (nkat/mg)Catalytic Efficiency (kcat/Km)
UGT78D1 (Glucosyltransferase)Hesperetin215 ± 124.3 ± 0.20.02
Rhamnosidase (RT)Hesperetin 7-O-glucoside38 ± 38.7 ± 0.40.23

Role of UDP-Glucosyltransferases in Neohesperidoside Formation

UDP-glucosyltransferases (UGTs) catalyze the rate-limiting step in neohesperidin biosynthesis. These enzymes belong to the GT-B fold superfamily, characterized by two Rossmann-like domains that bind UDP-glucose (donor) and hesperetin (acceptor) in adjacent pockets [5] [9]. The conserved Plant Secondary Product Glycosyltransferase (PSPG) box (44 amino acids) in the C-terminal domain recognizes UDP-sugars, while the N-terminal domain’s variable residues determine acceptor specificity [5] [7].

Structural analyses reveal that UGT89B2 (identified in eggplant) and UGT71A1 (citrus-specific) exhibit high activity toward hesperetin due to hydrophobic residues (Phe148, Val202) that orient the B-ring for nucleophilic attack at C7 [5] [7]. Site-directed mutagenesis of the PSPG box (e.g., A349T substitution) reduces catalytic efficiency by 60%, confirming its role in UDP-glucose binding [9]. UGTs also redirect metabolic flux under abiotic stress: In rice, GSA1 (UGT83A1) overexpression diverts precursors from lignin biosynthesis toward flavonoid glycosides, increasing neohesperidin-like compound accumulation by 3.5-fold during drought [9].

Comparative Analysis of Rutinoside vs. Neohesperidoside Biosynthetic Routes

The divergence between rutinoside (hesperidin) and neohesperidoside (neohesperidin) pathways occurs at the disaccharide formation step:

  • Rutinoside route: Rhamnosyltransferases attach rhamnose to glucose via α(1→6) linkage, forming rutinose (6-O-α-L-rhamnosyl-D-glucose). This occurs preferentially in sweet oranges (Citrus sinensis) and lemons (Citrus limon), yielding hesperidin [1] [6].
  • Neohesperidoside route: α(1→2)-Specific rhamnosyltransferases produce neohesperidose (2-O-α-L-rhamnosyl-D-glucose), predominant in bitter oranges and bergamots [3] [8].

The key enzymatic distinction lies in rhamnosyltransferase regioselectivity:

  • Neohesperidose-forming enzymes (e.g., Cm1,2RT) contain a catalytic His22-Glu187 dyad that positions rhamnose for C2 bonding [3].
  • Rutinose-forming enzymes (e.g., Cs1,6RT) feature Asp139 to stabilize C6 orientation [7].

Table 3: Biochemical and Functional Comparison of Glycosides

PropertyHesperetin 7-O-NeohesperidosideHesperetin 7-O-Rutinoside (Hesperidin)
Glycosidic Bondα(1→2)α(1→6)
Solubility (mg/mL)2.040.08
Primary Citrus SourcesBitter orange, BergamotSweet orange, Lemon
Biosynthetic EnzymesCm1,2RT, UGT71A1Cs1,6RT, UGT78D1
Bioactivity CorrelationHigher antioxidant capacityEnhanced stability in transport

Metabolic engineering exploits this divergence: Immobilized rhamnosidase on Fe3O4@graphene oxide selectively hydrolyzes hesperidin-Cu(II) complexes to produce hesperetin 7-O-glucoside, a precursor for neohesperidin synthesis [3]. This platform achieves 92% conversion efficiency, underscoring its industrial potential [3].

Properties

Product Name

Hesperetin 7-O-neohesperidoside

IUPAC Name

(2S)-7-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C28H34O15

Molecular Weight

610.6 g/mol

InChI

InChI=1S/C28H34O15/c1-10-21(33)23(35)25(37)27(39-10)43-26-24(36)22(34)19(9-29)42-28(26)40-12-6-14(31)20-15(32)8-17(41-18(20)7-12)11-3-4-16(38-2)13(30)5-11/h3-7,10,17,19,21-31,33-37H,8-9H2,1-2H3/t10?,17-,19?,21?,22?,23?,24?,25?,26?,27?,28?/m0/s1

InChI Key

ARGKVCXINMKCAZ-SGHBVPQBSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

Isomeric SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC(=C(C=C5)OC)O)O)CO)O)O)O)O)O

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